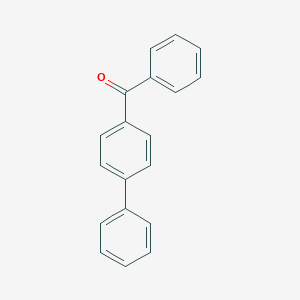

4-Benzoylbiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl-(4-phenylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O/c20-19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXOWKPVTCPORE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062193 | |

| Record name | Methanone, [1,1'-biphenyl]-4-ylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA; Pellets or Large Crystals | |

| Record name | Methanone, [1,1'-biphenyl]-4-ylphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2128-93-0 | |

| Record name | 4-Phenylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2128-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzoylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002128930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzoylbiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Benzoylbiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, [1,1'-biphenyl]-4-ylphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, [1,1'-biphenyl]-4-ylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BENZOYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK25C63WBD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Benzoylbiphenyl synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of 4-Benzoylbiphenyl

Introduction

4-Benzoylbiphenyl (also known as 4-Phenylbenzophenone, CAS No. 2128-93-0) is a versatile aromatic ketone with significant applications across various industries.[1][2][3] It is widely recognized as a high-efficiency free-radical photoinitiator for UV curing of inks and coatings.[1][3] Beyond this primary role, its unique chemical structure makes it a valuable building block and critical intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][4] For instance, it serves as an intermediate for the antifungal drug bifonazole.[3] Given its importance, particularly in pharmaceutical applications where purity is paramount, robust and efficient methods for its synthesis and purification are essential.

This technical guide provides a comprehensive overview of the primary synthesis routes and purification methodologies for 4-Benzoylbiphenyl, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, comparative data, and workflow visualizations to facilitate practical application.

Synthesis of 4-Benzoylbiphenyl

The synthesis of 4-Benzoylbiphenyl can be achieved through several key pathways. The most prominent and industrially relevant method is the Friedel-Crafts acylation of biphenyl (B1667301). Alternative routes involving modern cross-coupling reactions also offer viable, though often more complex, approaches.

Friedel-Crafts Acylation of Biphenyl

The Friedel-Crafts acylation is a classic and direct method for synthesizing aryl ketones.[5] This reaction involves the acylation of an aromatic ring (biphenyl) with an acylating agent (benzoyl chloride) in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[5][6]

The reaction proceeds via the formation of an acylium ion intermediate, which then attacks the biphenyl ring through electrophilic aromatic substitution. The para-position of biphenyl is preferentially acylated due to steric hindrance and electronic effects, yielding 4-Benzoylbiphenyl as the major product.

This protocol describes a standard laboratory procedure for the synthesis of 4-Benzoylbiphenyl.

Materials:

-

Biphenyl

-

Benzoyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Hydrochloric Acid (HCl), concentrated

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Crushed ice

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet to a trap, add biphenyl (1.0 eq) and anhydrous dichloromethane. Stir until the biphenyl is fully dissolved.

-

Catalyst Addition: Cool the flask to 0°C using an ice bath. Under an inert atmosphere (e.g., nitrogen or argon), carefully add anhydrous aluminum chloride (1.1 - 2.0 eq) portion-wise to the stirred solution. A stoichiometric amount is required as the catalyst complexes with the product ketone.[6]

-

Acylating Agent Addition: Slowly add benzoyl chloride (1.0-1.1 eq) dropwise from the dropping funnel to the stirred suspension over 30-60 minutes. Maintain the temperature between 0-5°C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Cool the reaction mixture back to 0°C in an ice bath. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[6]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent (DCM) by rotary evaporation to yield the crude 4-Benzoylbiphenyl.

-

Purification: The crude product, typically an off-white or pale yellow solid, should be purified by recrystallization or column chromatography.

// Nodes Reactants [label="Reactants\n(Biphenyl, Benzoyl Chloride)", fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Dissolve in DCM\nCool to 0°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Add AlCl₃ Catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="React at RT\n(2-4h)", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench\n(Ice / HCl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Workup\n(Wash, Dry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evaporation [label="Solvent Removal\n(Rotary Evaporation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crude [label="Crude Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Recrystallization or\nColumn Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Pure 4-Benzoylbiphenyl", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled, dashed"];

// Edges Reactants -> Setup; Setup -> Catalyst; Catalyst -> Reaction; Reaction -> Quench; Quench -> Workup; Workup -> Evaporation; Evaporation -> Crude; Crude -> Purification; Purification -> Final; } caption { label = "Diagram 1: Friedel-Crafts Synthesis Workflow"; fontname = "Verdana"; fontsize = 10; }

Suzuki-Miyaura Cross-Coupling

A modern alternative for forming the biaryl core is the Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed reaction couples an aryl boronic acid (or ester) with an aryl halide.[8][9] For 4-Benzoylbiphenyl, two disconnection approaches are possible:

-

Route A: Coupling of 4-bromobenzophenone (B181533) with phenylboronic acid .

-

Route B: Coupling of 4-phenyl-bromobenzene with benzoyl chloride (via a different cross-coupling variant) or a related benzoylating agent.

The Suzuki reaction is valued for its mild conditions and high tolerance for various functional groups.[8][10]

This protocol provides a general procedure for the synthesis via the coupling of 4-bromobenzophenone and phenylboronic acid.

Materials:

-

4-Bromobenzophenone (1.0 eq)

-

Phenylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or 10% Pd/C, 1-5 mol%)[8][10]

-

Solvent system (e.g., Dioxane/Water, Toluene/Ethanol (B145695)/Water)[8][10]

Procedure:

-

Reaction Setup: To a round-bottom flask, add 4-bromobenzophenone (1.0 eq), phenylboronic acid (1.5 eq), the palladium catalyst (e.g., 5 mol% 10% Pd/C), and the base (e.g., K₂CO₃, 3.0 eq).[8]

-

Solvent Addition: Add the solvent mixture (e.g., ethanol and deionized water, 1:1 ratio).[8]

-

Degassing: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the mixture to reflux (e.g., 80-90°C) and stir under an inert atmosphere. Monitor the reaction's progress by TLC or GC-MS.

-

Cooldown and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent (e.g., ethanol).[8]

-

Workup: Combine the filtrates and remove the organic solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography followed by recrystallization.

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style="", fontcolor="#202124"]; pd2_complex [label="Ar-Pd(II)L₂-X", fillcolor="#FBBC05", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style="", fontcolor="#202124"]; pd2_biaryl [label="Ar-Pd(II)L₂-Ar'", fillcolor="#34A853", fontcolor="#FFFFFF"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style="", fontcolor="#202124"];

// Invisible nodes for positioning text aryl_halide [label="4-Bromobenzophenone\n(Ar-X)", shape=plaintext, fontcolor="#202124"]; boronic_acid [label="Phenylboronic Acid\n(Ar'-B(OH)₂)\n+ Base", shape=plaintext, fontcolor="#202124"]; product [label="4-Benzoylbiphenyl\n(Ar-Ar')", shape=plaintext, fontcolor="#202124"];

// Edges pd0 -> oxidative_addition [color="#EA4335"]; oxidative_addition -> pd2_complex [color="#EA4335"]; pd2_complex -> transmetalation [color="#4285F4"]; transmetalation -> pd2_biaryl [color="#4285F4"]; pd2_biaryl -> reductive_elimination [color="#34A853"]; reductive_elimination -> pd0 [color="#34A853"];

// Edges for text aryl_halide -> oxidative_addition [style=dashed, arrowhead=none, color="#5F6368"]; boronic_acid -> transmetalation [style=dashed, arrowhead=none, color="#5F6368"]; reductive_elimination -> product [style=dashed, arrowhead=none, color="#5F6368"]; } caption { label = "Diagram 2: Suzuki-Miyaura Catalytic Cycle"; fontname = "Verdana"; fontsize = 10; }

Comparative Synthesis Data

The choice of synthesis method often depends on factors like starting material availability, cost, desired scale, and tolerance to reaction conditions.

| Method | Key Reactants | Catalyst / Reagent | Typical Solvents | Advantages | Disadvantages | Reported Yield |

| Friedel-Crafts Acylation | Biphenyl, Benzoyl Chloride | AlCl₃ (Lewis Acid) | Dichloromethane, 1,2-Dichloroethane | High yield, low cost, scalable | Requires stoichiometric catalyst, moisture sensitive, generates HCl byproduct | >90% (for related acylations)[12] |

| Suzuki-Miyaura Coupling | 4-Bromobenzophenone, Phenylboronic Acid | Palladium complex + Base | Dioxane/Water, Toluene/Ethanol | Mild conditions, high functional group tolerance | Higher cost of catalyst and boronic acids, requires inert atmosphere | Good to excellent yields (general)[10] |

Purification of 4-Benzoylbiphenyl

High purity is crucial for the applications of 4-Benzoylbiphenyl. The crude product obtained from synthesis typically contains unreacted starting materials, byproducts (e.g., ortho-acylated isomer), and catalyst residues. Recrystallization and column chromatography are the most effective purification techniques.[6][13]

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a specific solvent at different temperatures.[14] The ideal solvent should dissolve 4-Benzoylbiphenyl well at high temperatures but poorly at low temperatures.[15]

Solvent Selection: Based on the compound's structure (large nonpolar biphenyl group, moderately polar ketone), solvents of intermediate polarity are good candidates.[15]

-

Good Candidates: Ethanol, Isopropanol.[15]

-

Excellent Candidate (Mixed Solvent): Ethanol/Water. The compound is dissolved in a minimum of hot ethanol (the "good" solvent), followed by the addition of hot water (the "poor" solvent) until turbidity appears.[15][16]

Procedure (Single-Solvent using Ethanol):

-

Dissolution: Place the crude 4-Benzoylbiphenyl in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate or in a water bath) while swirling until the solid completely dissolves.[16]

-

Decolorization (Optional): If the solution has a noticeable color, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes to allow the charcoal to adsorb the impurities.[15][17]

-

Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask to prevent premature crystallization.[16][17]

-

Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[14][15]

-

Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[14]

-

Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.[16][17]

-

Drying: Dry the crystals thoroughly in a vacuum oven or desiccator to remove any residual solvent. The melting point of pure 4-Benzoylbiphenyl is 99-101°C.[18][19]

Column Chromatography

For higher purity or when recrystallization is ineffective at removing certain impurities, silica (B1680970) gel column chromatography is the preferred method.[13] This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (eluent).[13]

Materials:

-

Crude 4-Benzoylbiphenyl

-

Silica gel (230-400 mesh)

-

Solvents for mobile phase (e.g., n-Hexane, Ethyl Acetate)

-

Glass chromatography column

-

Collection tubes/flasks

Procedure:

-

Mobile Phase Selection: Determine the optimal eluent system using Thin Layer Chromatography (TLC). A mixture of n-Hexane and Ethyl Acetate is common. Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity to find a system that gives the target compound an Rf value of approximately 0.25-0.35.

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed and add a thin layer of sand on top to prevent disturbance.[13][20]

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, use a "dry loading" method by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

Elution: Add the mobile phase to the top of the column and apply gentle air pressure (flash chromatography) to maintain a steady flow.[20] Begin with the low-polarity eluent and, if necessary, gradually increase the polarity (gradient elution) to move the compound down the column.

-

Fraction Collection: Collect the eluent in small, sequential fractions.

-

Analysis: Monitor the collected fractions by TLC to identify those containing the pure 4-Benzoylbiphenyl.

-

Concentration: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified product.

// Nodes Crude [label="Crude 4-Benzoylbiphenyl\n(from Synthesis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Recrystallization [label="Recrystallization\n(e.g., Ethanol/Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Column [label="Column Chromatography\n(Silica Gel)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckPurity1 [label="Check Purity\n(TLC, MP, NMR)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckPurity2 [label="Check Purity\n(TLC, MP, NMR)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; PureProduct [label="High-Purity\n4-Benzoylbiphenyl", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Crude -> Recrystallization [label="Primary Method"]; Recrystallization -> CheckPurity1; CheckPurity1 -> PureProduct [label="Purity OK"]; CheckPurity1 -> Column [label="Further Purification\nNeeded"];

Crude -> Column [label="Alternative/\nSecondary Method", style=dashed]; Column -> CheckPurity2; CheckPurity2 -> PureProduct [label="Purity OK"]; CheckPurity2 -> Recrystallization [label="Further Purification\nNeeded", style=dashed]; } caption { label = "Diagram 3: Purification Workflow"; fontname = "Verdana"; fontsize = 10; }

References

- 1. nbinno.com [nbinno.com]

- 2. 4-Benzoylbiphenyl | C19H14O | CID 75040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Photoinitiator PBZ, 4-Benzoylbiphenyl, CAS 2128-93-0, Quote Now [sellchems.com]

- 4. nbinno.com [nbinno.com]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. gala.gre.ac.uk [gala.gre.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. 4-Benzoylbiphenyl 99 2128-93-0 [sigmaaldrich.com]

- 19. 4-Benzoylbiphenyl | 2128-93-0 [chemicalbook.com]

- 20. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to 4-Benzoylbiphenyl (CAS 2128-93-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzoylbiphenyl, with a CAS number of 2128-93-0, is an aromatic ketone that serves as a versatile intermediate in various chemical syntheses. Also known by synonyms such as 4-phenylbenzophenone, this compound is a cornerstone in the production of pharmaceuticals, particularly as a precursor to antifungal agents like bifonazole (B1667052) and bixazole.[1][2] Furthermore, its photochemical properties make it a widely used Type II photoinitiator in UV curing applications for inks and coatings.[3] This guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, biological activities, and detailed experimental protocols related to 4-Benzoylbiphenyl, intended to support research and development in the chemical and pharmaceutical industries.

Physicochemical Properties

4-Benzoylbiphenyl is a white to off-white or beige crystalline powder at room temperature.[4][5] It is generally insoluble in water but soluble in common organic solvents.[5]

| Property | Value | Reference(s) |

| CAS Number | 2128-93-0 | [4] |

| Molecular Formula | C₁₉H₁₄O | [4] |

| Molecular Weight | 258.31 g/mol | [4] |

| Appearance | White to off-white/beige crystalline powder | [4][5] |

| Melting Point | 99-103 °C | [5] |

| Boiling Point | 419-420 °C | |

| Solubility | Insoluble in water; Soluble in organic solvents | [5] |

| Density | ~1.1 g/cm³ | [4] |

Spectroscopic Data

The structural elucidation of 4-Benzoylbiphenyl is supported by various spectroscopic techniques. Standard analytical methods for confirmation of its identity and purity include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the biphenyl (B1667301) and benzoyl groups.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon and the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1650-1670 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity and Toxicology

Pharmaceutical Intermediate

4-Benzoylbiphenyl is a key starting material in the synthesis of several pharmaceutical compounds. Notably, it is an important intermediate in the production of the antifungal drug bifonazole.[1][2] Its structural backbone is utilized to build more complex, biologically active molecules.

Endocrine-Disrupting Activity

Several studies have indicated that benzophenone (B1666685) derivatives, including compounds structurally related to 4-Benzoylbiphenyl, may possess endocrine-disrupting properties. These compounds have been shown to interact with various hormone receptors, including estrogen, androgen, and thyroid hormone receptors.[6][7] This can lead to the modulation of normal hormonal signaling pathways. The interaction with these receptors can be agonistic or antagonistic, depending on the specific compound and the biological context.[8]

Toxicology

Comprehensive toxicological data for 4-Benzoylbiphenyl is limited. The toxicological profile is often inferred from data on structurally related compounds like benzophenone and biphenyl. It is classified as an irritant and should be handled with appropriate personal protective equipment in a laboratory setting.

Experimental Protocols

Synthesis of 4-Benzoylbiphenyl via Friedel-Crafts Acylation

The most common method for synthesizing 4-Benzoylbiphenyl is the Friedel-Crafts acylation of biphenyl with benzoyl chloride.[4]

Materials:

-

Biphenyl

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid catalyst (e.g., Zeolite H-beta)[9]

-

Anhydrous solvent (e.g., nitrobenzene, dichloromethane)[9]

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve biphenyl in the anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

Add benzoyl chloride dropwise to the reaction mixture, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]

-

Upon completion, cool the reaction mixture and slowly pour it into a beaker containing ice and concentrated HCl to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude 4-Benzoylbiphenyl can be purified by recrystallization to obtain a product of high purity.

Materials:

-

Crude 4-Benzoylbiphenyl

-

Recrystallization solvent (e.g., ethanol, toluene, or a mixture of solvents like hexane/acetone)[5][10]

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter flask

Procedure:

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent.

-

Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point of the solvent.

-

Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

-

Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[11]

-

Dry the crystals in a vacuum oven or air-dry to remove the solvent completely.

Analytical Methods

The purity of the synthesized 4-Benzoylbiphenyl can be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC Method (General):

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile (B52724) and water

-

Detection: UV detector at a wavelength corresponding to the absorbance maximum of 4-Benzoylbiphenyl.

GC-MS Method (General):

-

Column: A non-polar capillary column

-

Carrier Gas: Helium

-

Oven Program: A temperature gradient to ensure the elution of the compound.

-

Detection: Mass spectrometer to confirm the molecular weight and fragmentation pattern.

Visualizations

Caption: Experimental workflow for the synthesis, purification, and analysis of 4-Benzoylbiphenyl.

Caption: Mechanism of Type II photoinitiation by 4-Benzoylbiphenyl.

Caption: Potential endocrine-disrupting pathways of 4-Benzoylbiphenyl.

References

- 1. mt.com [mt.com]

- 2. Collection - Discovery of Nâ(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2 - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 3. Synthesis and application of novel benzophenone photoinitiators: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 4. Endocrine disrupting chemicals targeting estrogen receptor signaling: Identification and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone - Google Patents [patents.google.com]

- 6. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential estrogenic actions of endocrine-disrupting chemicals bisphenol A, bisphenol AF, and zearalenone through estrogen receptor α and β in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photophysical and Photochemical Properties of 4-Benzoylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzoylbiphenyl (4-BBP), a prominent member of the aromatic ketone family, serves as a versatile molecule in a range of scientific and industrial applications. Renowned for its efficacy as a Type II photoinitiator in UV curing processes, its utility extends to being a pivotal intermediate in pharmaceutical synthesis. This technical guide provides a comprehensive overview of the core photophysical and photochemical properties of 4-Benzoylbiphenyl, presenting key quantitative data, detailed experimental protocols for their measurement, and a visualization of its principal photochemical reaction pathway. This document is intended to be a valuable resource for researchers and professionals working with or exploring the applications of this multifaceted compound.

Introduction

4-Benzoylbiphenyl (CAS 2128-93-0), also known as 4-phenylbenzophenone, is a solid crystalline organic compound with a molecular formula of C₁₉H₁₄O.[1] Its structure, featuring a benzophenone (B1666685) core with an additional phenyl group, imparts unique photophysical characteristics that are central to its function.[2][3] Upon absorption of ultraviolet (UV) radiation, 4-BBP transitions to an excited singlet state, which rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state.[4] This excited triplet state is the primary photoactive species, capable of initiating chemical reactions through hydrogen abstraction, making it a highly efficient photoinitiator.[2][4] Beyond its role in polymer chemistry, the molecular framework of 4-BBP is a valuable building block in the synthesis of various drug molecules.[2]

Photophysical Properties

The photophysical properties of a molecule govern its interaction with light and the subsequent non-reactive de-excitation pathways. For 4-Benzoylbiphenyl, the key photophysical processes involve the absorption of UV light, followed by intersystem crossing to the triplet state. While fluorescence from the singlet excited state is generally not a significant deactivation pathway for benzophenones, the properties of the triplet state are paramount to its photochemical reactivity.

Table 1: Summary of Photophysical Data for 4-Benzoylbiphenyl

| Property | Value | Solvent/Conditions | Reference(s) |

| Absorption Maximum (λmax) | ~295 nm | Acetonitrile | [5] |

| Triplet State Properties | |||

| Triplet-Triplet Absorption Maximum (λT-T) | 330 nm, 535 nm | Acetonitrile | [5] |

| Intersystem Crossing Quantum Yield (ΦISC) | ~1 | Acetonitrile | [6] |

| Phosphorescence Lifetime (τp) | Data not available in searched literature | ||

| Ketyl Radical Properties (Excited State) | |||

| Fluorescence Maximum | ~590 nm | Cyclohexane | [5] |

| Fluorescence Lifetime | 5.3 ns | Cyclohexane | [5] |

| Transient Absorption Maximum | 345 nm | Cyclohexane | [5] |

Note: The majority of detailed excited-state studies available focus on the benzophenone ketyl radical rather than the primary excited states of 4-Benzoylbiphenyl itself.

Photochemical Properties

The photochemical behavior of 4-Benzoylbiphenyl is dominated by the reactivity of its triplet excited state. As a Type II photoinitiator, it requires a co-initiator, typically a hydrogen donor such as a tertiary amine, to generate the free radicals that initiate polymerization.[1]

Photoinitiation Mechanism

The generally accepted mechanism for photoinitiation by 4-Benzoylbiphenyl in the presence of a tertiary amine involves the following steps:

-

Photoexcitation: 4-BBP absorbs a photon of UV light, promoting it to an excited singlet state (¹4-BBP*).

-

Intersystem Crossing (ISC): The singlet state rapidly and efficiently undergoes intersystem crossing to the more stable triplet state (³4-BBP*).

-

Hydrogen Abstraction: The triplet state of 4-BBP abstracts a hydrogen atom from the α-carbon of the tertiary amine. This results in the formation of a 4-benzoylbiphenyl ketyl radical and an aminoalkyl radical.

-

Initiation: The highly reactive aminoalkyl radical then initiates the polymerization of monomers (e.g., acrylates) by adding to the double bond, thus starting the polymer chain growth.

This photochemical pathway is visualized in the following diagram:

Caption: Photoinitiation mechanism of 4-Benzoylbiphenyl with a tertiary amine.

Experimental Protocols

The characterization of the photophysical and photochemical properties of 4-Benzoylbiphenyl relies on a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to determine the ground-state absorption spectrum and the molar extinction coefficient.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer.

-

Sample Preparation: Prepare a series of solutions of 4-Benzoylbiphenyl in a UV-transparent solvent (e.g., acetonitrile, cyclohexane) of known concentrations in quartz cuvettes with a 1 cm path length. A solvent blank is also prepared.

-

Measurement: Record the absorption spectra of the blank and the sample solutions over a wavelength range of approximately 200-500 nm.

-

Data Analysis: Subtract the solvent blank spectrum from the sample spectra. The wavelength of maximum absorbance (λmax) is identified. The molar extinction coefficient (ε) at λmax can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Nanosecond Laser Flash Photolysis (LFP)

LFP is a powerful technique to study the properties of transient species, such as the triplet state of 4-BBP and the resulting ketyl radical.

-

Instrumentation: A typical LFP setup consists of a pulsed Nd:YAG laser (for excitation, e.g., at 355 nm), a high-intensity probe lamp (e.g., Xenon arc lamp), a monochromator, and a fast detector (e.g., photomultiplier tube or ICCD camera) linked to a digital oscilloscope.

-

Sample Preparation: A solution of 4-Benzoylbiphenyl in a suitable solvent is placed in a quartz cuvette. For studying the triplet state, the solution should be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for at least 20 minutes, as oxygen is an efficient quencher of triplet states. When studying the reaction with a co-initiator, a known concentration of the amine is added to the solution.

-

Measurement: The sample is excited by a short laser pulse. The change in absorbance of the sample is monitored over time at specific wavelengths using the probe lamp. To obtain a transient absorption spectrum, the change in absorbance is recorded across a range of wavelengths at a specific time delay after the laser flash.

-

Data Analysis: The decay of the transient absorption signal provides the lifetime of the transient species. The spectrum of the transient species can be constructed by plotting the change in absorbance versus wavelength. The triplet quantum yield (ΦISC) can be determined by the comparative method, using a standard with a known ΦISC (e.g., benzophenone in acetonitrile, ΦISC ≈ 1).[6] The initial triplet-triplet absorbance is compared to that of the standard under identical excitation conditions.

Caption: A simplified workflow for a Nanosecond Laser Flash Photolysis experiment.

Two-Color Two-Laser Flash Photolysis

This advanced technique is used to study the properties of an excited state of a transient species, such as the excited state of the 4-BBP ketyl radical.[5]

-

Instrumentation: This setup is similar to a standard LFP system but incorporates a second pulsed laser. The first laser (pump) generates the initial transient species (the ketyl radical in its ground state). The second, time-delayed laser (probe) excites this transient species to a higher excited state.

-

Measurement: The first laser excites the 4-BBP in the presence of a hydrogen donor to form the ketyl radical. After a short delay, the second laser pulse, with a wavelength corresponding to the absorption of the ground-state ketyl radical, excites this radical. The resulting fluorescence or transient absorption of the excited ketyl radical is then detected.

-

Data Analysis: The fluorescence spectrum and lifetime of the excited ketyl radical can be measured. The transient absorption of the excited radical can also be characterized.

Conclusion

4-Benzoylbiphenyl is a molecule of significant interest due to its rich photochemistry. Its high intersystem crossing efficiency to a long-lived triplet state makes it an excellent photoinitiator for a variety of applications. Understanding its photophysical and photochemical properties is crucial for optimizing its performance in existing applications and for the rational design of new systems, including novel pharmaceuticals and advanced materials. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals to further explore and harness the potential of 4-Benzoylbiphenyl.

References

- 1. The photophysics of singlet, triplet, and degradation trap states in 4,4-N,N(')-dicarbazolyl-1,1(')-biphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

4-Benzoylbiphenyl solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-Benzoylbiphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzoylbiphenyl (CAS No. 2128-93-0) is a versatile aromatic ketone with significant applications in various fields, including as a photoinitiator, a pharmaceutical intermediate, and in the synthesis of advanced materials.[1][2] Its utility in these domains is intrinsically linked to its solubility characteristics in different solvent systems. This technical guide provides a comprehensive overview of the solubility of 4-Benzoylbiphenyl in common organic solvents, details a standard experimental protocol for its quantitative determination, and outlines a typical analytical workflow for its quality control.

Core Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. 4-Benzoylbiphenyl is a largely non-polar molecule due to its extensive aromatic structure, though the ketone group introduces a degree of polarity. Consequently, it exhibits poor solubility in highly polar solvents like water but is generally soluble in common organic solvents.[1][3]

Solubility of 4-Benzoylbiphenyl in Organic Solvents

While precise quantitative solubility data for 4-Benzoylbiphenyl is not extensively published, the following table summarizes its solubility based on available qualitative information and general principles of chemical solubility. The classifications are intended to provide a practical guide for solvent selection in experimental and manufacturing processes.

| Solvent Classification | Solvent | Chemical Formula | Polarity Index | Predicted Solubility of 4-Benzoylbiphenyl |

| Aromatic Hydrocarbon | Toluene | C₇H₈ | 2.4 | Soluble |

| Halogenated Solvent | Chloroform | CHCl₃ | 4.1 | Slightly Soluble |

| Ketone | Acetone | C₃H₆O | 5.1 | Soluble |

| Ester | Ethyl Acetate | C₄H₈O₂ | 4.4 | Soluble |

| Ether | Diethyl Ether | (C₂H₅)₂O | 2.8 | Soluble |

| Alcohol | Methanol | CH₃OH | 5.1 | Slightly Soluble (Solubility increases with heating)[4] |

| Alcohol | Ethanol | C₂H₅OH | 4.3 | Soluble |

| Aqueous | Water | H₂O | 10.2 | Insoluble (73.6 µg/L at 20°C)[4] |

Note: The predicted solubility is based on qualitative descriptions from various sources and the principle of "like dissolves like." For precise applications, experimental determination is recommended.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5][6] The following protocol is a standard procedure that can be adapted for the determination of 4-Benzoylbiphenyl solubility in various organic solvents.

Materials and Equipment

-

4-Benzoylbiphenyl (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure

-

Preparation of a Saturated Solution :

-

Add an excess amount of solid 4-Benzoylbiphenyl to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.[6]

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vial in an orbital shaker or on a magnetic stirrer.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours.[5]

-

-

Phase Separation :

-

After equilibration, allow the vial to stand undisturbed at the constant temperature to let the undissolved solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.[7]

-

-

Sample Collection and Dilution :

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid material, it is advisable to filter the supernatant through a syringe filter.

-

Accurately dilute the collected sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification :

-

Analyze the diluted sample using a calibrated HPLC-UV or UV-Vis spectrophotometer.

-

Prepare a calibration curve using standard solutions of 4-Benzoylbiphenyl of known concentrations in the same solvent.

-

Determine the concentration of 4-Benzoylbiphenyl in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility :

-

Calculate the original concentration of the saturated solution by taking the dilution factor into account.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

-

Analytical Workflow for Quality Control of 4-Benzoylbiphenyl

For researchers and professionals in drug development, ensuring the purity and identity of starting materials and intermediates like 4-Benzoylbiphenyl is critical.[8] The following diagram illustrates a comprehensive analytical workflow for the quality control of a synthesized batch of 4-Benzoylbiphenyl.

This workflow begins with the synthesis and purification of 4-Benzoylbiphenyl. The purified product then undergoes a series of analytical tests for identification and purity assessment. Spectroscopic techniques such as NMR, MS, and IR are used to confirm the chemical structure of the compound. Chromatographic methods like HPLC and TLC, along with melting point analysis, are employed to determine its purity and identify any impurities.[9] The culmination of these tests results in a final quality control report that validates the identity and purity of the 4-Benzoylbiphenyl batch, ensuring its suitability for further applications.

References

- 1. guidechem.com [guidechem.com]

- 2. unisunchem.com [unisunchem.com]

- 3. 4-Phenylbenzophenone(2128-93-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 4-苯基二苯甲酮 | 2128-93-0 [m.chemicalbook.com]

- 5. enamine.net [enamine.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. tianmingpharm.com [tianmingpharm.com]

- 9. LABTips: Pharmaceutical Quality Control and Impurity Testing | Labcompare.com [labcompare.com]

Spectroscopic Profile of 4-Benzoylbiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Benzoylbiphenyl (also known as 4-phenylbenzophenone), a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, presented in a clear and structured format for easy reference and comparison. This document also includes detailed experimental protocols for acquiring such spectra, intended to aid in the replication and verification of these findings.

Spectroscopic Data Summary

The spectroscopic data for 4-Benzoylbiphenyl has been compiled from various sources and is presented in the tables below. These tables offer a quantitative summary of the key spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 4-Benzoylbiphenyl provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented here was obtained in a deuterated chloroform (B151607) (CDCl₃) solvent.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.88 - 7.82 | m | 4H | Aromatic Protons |

| 7.72 - 7.66 | m | 2H | Aromatic Protons |

| 7.63 - 7.57 | m | 1H | Aromatic Protons |

| 7.52 - 7.38 | m | 7H | Aromatic Protons |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the 4-Benzoylbiphenyl structure. The data was acquired in a deuterated chloroform (CDCl₃) solvent.

| Chemical Shift (δ) ppm | Assignment |

| 196.5 | C=O (Ketone) |

| 145.7 | Aromatic C |

| 140.0 | Aromatic C |

| 137.9 | Aromatic C |

| 135.8 | Aromatic C |

| 132.5 | Aromatic CH |

| 130.6 | Aromatic CH |

| 130.1 | Aromatic CH |

| 129.0 | Aromatic CH |

| 128.4 | Aromatic CH |

| 127.3 | Aromatic CH |

| 127.0 | Aromatic CH |

Infrared (IR) Spectroscopy

The FT-IR spectrum of 4-Benzoylbiphenyl highlights the characteristic vibrational frequencies of its functional groups. As a diaryl ketone, the most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) group stretching.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~1655 | Strong | C=O Stretch (Ketone) |

| ~1600, ~1580, ~1480 | Medium-Strong | Aromatic C=C Bending |

| ~1280 | Medium | C-C Stretch |

| ~900-680 | Strong | Aromatic C-H Bending (Out-of-plane) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 4-Benzoylbiphenyl in a suitable solvent like ethanol (B145695) or cyclohexane (B81311) is characterized by strong absorptions in the ultraviolet region, arising from π→π* and n→π* electronic transitions within the aromatic rings and the carbonyl group.

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~260 | High | π→π |

| ~335 | Low | n→π |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Weigh approximately 10-20 mg of 4-Benzoylbiphenyl for ¹H NMR, or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 4-Benzoylbiphenyl with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the wavenumbers of the major absorption bands.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of 4-Benzoylbiphenyl of a known concentration in a UV-transparent solvent (e.g., ethanol, cyclohexane).

-

From the stock solution, prepare a dilute solution of a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Place the reference cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the reference cuvette with a cuvette containing the sample solution.

-

Scan the sample over the desired wavelength range (e.g., 200-400 nm).

-

-

Data Processing:

-

The spectrophotometer software will subtract the baseline from the sample spectrum to provide the absorbance spectrum of the compound.

-

Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

-

Mandatory Visualizations

To further elucidate the experimental and logical workflows, the following diagrams have been generated using the DOT language.

Caption: Workflow for the spectroscopic analysis of 4-Benzoylbiphenyl.

Caption: Relationship between spectroscopic techniques and the molecular information they provide.

An In-depth Technical Guide to the Mechanism of Photoinitiation by 4-Benzoylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzoylbiphenyl (4-BBP), also known by the trade name Photoinitiator PBZ, is a highly efficient, solid-grade free-radical photoinitiator.[1] As a derivative of benzophenone (B1666685), it possesses unique photophysical properties owing to its extended aromatic ring system, making it invaluable in various industrial and research applications.[2] Primarily, it is employed in UV curable coatings, inks, and adhesives to initiate rapid polymerization upon exposure to ultraviolet light.[3] Beyond its role in polymer science, 4-BBP serves as a critical pharmaceutical intermediate in the synthesis of complex organic molecules, including the antifungal drug bifonazole.[4]

This technical guide provides a comprehensive overview of the photoinitiation mechanism of 4-Benzoylbiphenyl. It details the fundamental photochemical processes, presents key physicochemical and photophysical data, outlines experimental protocols for its characterization, and illustrates the core mechanisms through detailed diagrams. This document is intended to serve as a critical resource for researchers and professionals working in photochemistry, polymer science, and pharmaceutical development.

Physicochemical Properties of 4-Benzoylbiphenyl

4-Benzoylbiphenyl is a white to off-white crystalline powder that is soluble in many common organic solvents but insoluble in water.[4][5] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | ([1,1'-Biphenyl]-4-yl)(phenyl)methanone | [6] |

| Synonyms | 4-Phenylbenzophenone, Photoinitiator PBZ | [5][6] |

| CAS Number | 2128-93-0 | [7] |

| Molecular Formula | C₁₉H₁₄O | [1] |

| Molecular Weight | 258.31 g/mol | [1][7] |

| Appearance | White or almost white crystalline powder | [5] |

| Melting Point | 99-101 °C | [1][5] |

| Boiling Point | 419-420 °C | [1] |

| UV Absorption Maximum (λmax) | ~248 nm | [5] |

The Photoinitiation Mechanism

4-Benzoylbiphenyl functions as a Type II photoinitiator . This classification means it operates via a bimolecular process where the excited photoinitiator molecule interacts with a second molecule, known as a co-initiator or synergist, to generate the free radicals that initiate polymerization. The most common co-initiators for benzophenone-type systems are tertiary amines.

The mechanism proceeds through the following key steps:

Step 1: Photoexcitation (S₀ → S₁) Upon absorption of UV radiation, the 4-BBP molecule is promoted from its ground state (S₀) to an electronically excited singlet state (S₁). The extended aromatic system gives it valuable photophysical properties for this process.[2]

Step 2: Intersystem Crossing (S₁ → T₁) The excited singlet state is very short-lived and undergoes an efficient, spin-forbidden transition known as intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁). This step is highly efficient for benzophenone and its derivatives, with quantum yields approaching unity.[8] The triplet state has a diradical nature (n,π*), making it highly reactive.

Step 3: Hydrogen Abstraction The excited triplet state (4-BBP (T₁)) is a potent hydrogen abstractor. It reacts with a hydrogen donor, typically a tertiary amine co-initiator (e.g., N-methyldiethanolamine or ethyl 4-(dimethylamino)benzoate), by abstracting a hydrogen atom from the carbon alpha to the nitrogen atom.[9][10]

Step 4: Generation of Initiating Radicals This hydrogen abstraction event results in the formation of two distinct radical species:

-

A ketyl radical derived from the 4-BBP molecule.

-

An aminoalkyl radical derived from the co-initiator.

Step 5: Polymerization Initiation While the ketyl radical is relatively stable and less reactive, the aminoalkyl radical is highly reactive. It is this aminoalkyl radical that primarily initiates the polymerization process by attacking the double bond of a monomer (e.g., an acrylate), starting the propagation of the polymer chain.

The overall photochemical process is depicted in the diagram below.

Caption: The Type II photoinitiation pathway of 4-Benzoylbiphenyl.

Quantitative Photochemical Data

| Parameter | Symbol | Typical Value (for Benzophenone) | Reference(s) |

| Triplet State Energy | E_T | ~69 kcal/mol | [11] |

| Triplet Quantum Yield | Φ_T | ~1.0 (in non-polar solvents) | [8] |

| Intersystem Crossing (ISC) Rate | k_isc | > 5 x 10⁹ s⁻¹ (sub-200 fs) | [8] |

| H-abstraction Rate Constant (from TEA) | k_H | ~2 x 10⁶ M⁻¹s⁻¹ (in Benzene) | [9][12] |

Note: TEA = Triethylamine. The hydrogen abstraction rate constant is highly dependent on the specific amine co-initiator and solvent used.

Key Experimental Protocols

Characterizing a photoinitiator involves several key analytical techniques. The following sections provide detailed methodologies for the essential experiments.

Characterization by UV-Vis Spectroscopy

This protocol determines the light absorption characteristics of 4-BBP, which is crucial for matching the photoinitiator with a suitable UV light source.

Methodology:

-

Solution Preparation: Prepare a stock solution of 4-BBP in a UV-transparent solvent (e.g., spectrophotometric grade acetonitrile (B52724) or methanol) at a known concentration (e.g., 0.01 wt%).[8]

-

Blank Sample: Fill a clean quartz cuvette with the pure solvent to be used as a blank reference.

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize. Set the desired wavelength scan range (e.g., 200 nm to 500 nm).

-

Baseline Correction: Place the blank cuvette in the spectrophotometer and perform a baseline correction to subtract the absorbance of the solvent and the cuvette.

-

Sample Measurement: Replace the blank with a cuvette containing the 4-BBP solution. Ensure the cuvette is correctly aligned in the light path.

-

Data Acquisition: Run the scan to acquire the absorbance spectrum.

-

Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the cuvette path length.

Caption: Experimental workflow for UV-Vis absorption analysis.

Investigation of Excited States via Nanosecond Transient Absorption (ns-TA) Spectroscopy

ns-TA spectroscopy is a powerful pump-probe technique used to directly observe the transient triplet state of 4-BBP and measure its lifetime.

Methodology:

-

Sample Preparation: Prepare a dilute, degassed solution of 4-BBP in a suitable solvent (e.g., acetonitrile) in a quartz cuvette. Degassing (e.g., by purging with N₂ or Ar) is critical to prevent quenching of the triplet state by molecular oxygen.

-

Instrument Setup: The setup consists of a high-energy pulsed laser (the "pump," e.g., a Nd:YAG laser at 355 nm) and a broad-spectrum analysis light (the "probe," e.g., a high-intensity xenon lamp).

-

Excitation (Pump): The sample is irradiated with a short, high-intensity laser pulse (pump), which excites the 4-BBP molecules to their singlet and subsequently triplet states.

-

Probing: At a controlled time delay after the pump pulse, the probe light passes through the sample. The excited triplet state will absorb some of this probe light at specific wavelengths (for benzophenone, the T₁ → Tₙ absorption is strong around 530 nm).

-

Detection: The transmitted probe light is passed through a monochromator to select a specific wavelength and is detected by a fast detector (e.g., a photomultiplier tube).

-

Kinetic Trace: By varying the time delay between the pump and probe pulses, a kinetic trace of the triplet state's absorbance decay is constructed.

-

Analysis: The decay trace is fitted to an exponential function to determine the triplet state lifetime (τ_T). By repeating the measurement at different probe wavelengths, a full transient absorption spectrum can be constructed.

Caption: Experimental workflow for ns-TA spectroscopy.

Monitoring Photopolymerization Kinetics using Real-Time FTIR

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to monitor the kinetics of photopolymerization by tracking the disappearance of monomer functional groups.

Methodology:

-

Formulation Preparation: Prepare a liquid formulation containing the monomer (e.g., an acrylate), 4-BBP (e.g., 2-5% w/w), and a tertiary amine co-initiator.

-

Sample Application: Place a small drop of the formulation onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. If desired, a thin film of a specific thickness can be created.

-

Initial Spectrum: Record an initial IR spectrum of the liquid formulation before UV exposure. Identify the characteristic absorption peak of the reactive functional group (e.g., the acrylate (B77674) C=C double bond wag at ~810 cm⁻¹ or twist at ~1410 cm⁻¹).

-

Photoinitiation: While continuously collecting FTIR spectra, expose the sample to a UV light source of a specific wavelength and intensity.

-

Real-Time Monitoring: The instrument records a series of spectra over time. The decrease in the area of the characteristic monomer peak is directly proportional to the degree of polymerization (conversion).

-

Data Analysis: Plot the percentage conversion of the functional group versus time. The conversion (C) can be calculated using the formula: C(t) = [1 - (A_t / A_0)] * 100%, where A_0 is the initial peak area and A_t is the peak area at time t. The rate of polymerization (R_p) can be determined from the slope of this curve.

Caption: Experimental workflow for photopolymerization kinetics.

References

- 1. 4-Benzoylbiphenyl | 2128-93-0 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 2128-93-0: 4-Phenylbenzophenone | CymitQuimica [cymitquimica.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Properties of 4-Benzoylbiphenyl (Photoinitiator PBZ), CAS 2128-93-0 [sellchems.com]

- 6. 4-Benzoylbiphenyl | C19H14O | CID 75040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Benzoylbiphenyl 99 2128-93-0 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. Hydrogen atom abstraction reactions from tertiary amines by benzyloxyl and cumyloxyl radicals: influence of structure on the rate-determining formation of a hydrogen-bonded prereaction complex [pubmed.ncbi.nlm.nih.gov]

- 10. Hydrogen atom abstraction reactions from tertiary amines by benzyloxyl and cumyloxyl radicals: Influence of structure on the rate-determining formation of a hydrogen-bonded prereaction complex - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 11. mdpi.com [mdpi.com]

- 12. Hydrogen atom abstraction selectivity in the reactions of alkylamines with the benzyloxyl and cumyloxyl radicals. the importance of structure and of substrate radical hydrogen bonding - Archives des publications du CNRC - Canada.ca [nrc-publications.canada.ca]

4-Benzoylbiphenyl: A Core Intermediate in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzoylbiphenyl (4-BBP) is a key aromatic ketone that serves as a versatile intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its rigid biphenyl (B1667301) backbone and reactive benzoyl group make it an ideal scaffold for the construction of complex drug molecules. This technical guide provides a comprehensive overview of the synthesis of 4-Benzoylbiphenyl and its application in the pharmaceutical industry, with a particular focus on its role in the production of the non-steroidal anti-inflammatory drug (NSAID), Felbinac. Detailed experimental protocols, quantitative data, and process workflows are presented to support researchers and professionals in drug development and manufacturing.

Introduction

4-Benzoylbiphenyl, also known as 4-phenylbenzophenone, is a crystalline solid with the molecular formula C₁₉H₁₄O. While it finds applications as a photoinitiator in the polymer and coatings industry, its primary significance in the pharmaceutical sector lies in its utility as a high-purity starting material and intermediate.[1][2] The biphenyl moiety is a common structural feature in many pharmaceuticals, contributing to their therapeutic efficacy. 4-Benzoylbiphenyl provides a readily available and modifiable platform for the introduction of this critical pharmacophore.

Physicochemical Properties of 4-Benzoylbiphenyl

A summary of the key physicochemical properties of 4-Benzoylbiphenyl is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2128-93-0 | [3] |

| Molecular Formula | C₁₉H₁₄O | [3] |

| Molecular Weight | 258.31 g/mol | [3] |

| Appearance | Slightly yellow to beige crystalline powder | [4] |

| Melting Point | 99-101 °C | [4] |

| Boiling Point | 419-420 °C | [4] |

| Solubility | Soluble in common organic solvents; insoluble in water. | [4] |

Synthesis of 4-Benzoylbiphenyl and Related Intermediates

The primary method for synthesizing 4-Benzoylbiphenyl and structurally similar intermediates is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound, such as biphenyl or toluene (B28343), with an acylating agent in the presence of a Lewis acid catalyst.

Friedel-Crafts Acylation for the Synthesis of Benzophenone (B1666685) Derivatives

The general workflow for the Friedel-Crafts acylation to produce a benzophenone derivative is illustrated below.

Experimental Protocol: Synthesis of 4-Methylbenzophenone

A common precursor for some pharmaceutical syntheses is 4-methylbenzophenone, which can be subsequently oxidized.

Materials:

-

Toluene (anhydrous)

-

Benzoyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Concentrated hydrochloric acid

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and an addition funnel under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 to 2.0 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add benzoyl chloride (1.0 equivalent) to the stirred suspension.

-

After the addition of benzoyl chloride, add toluene (1.0 equivalent) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of HCl gas ceases.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 4-methylbenzophenone.[5]

Quantitative Data:

| Catalyst | Solvent | Temperature (°C) | Yield of 4-Methylbenzophenone (%) | Reference(s) |

| AlCl₃ | Dichloromethane | 0 to RT | ~85-95 | [1][5] |

| Trifluoromethanesulfonic acid | Benzoic anhydride | Not specified | 85 (ortho:para = 1:2) | [1] |

Application of 4-Benzoylbiphenyl in the Synthesis of Felbinac

Felbinac, or biphenyl-4-ylacetic acid, is a non-steroidal anti-inflammatory drug (NSAID) used topically to treat muscle inflammation and arthritis. 4-Benzoylbiphenyl can be a key intermediate in one of the synthetic routes to Felbinac, which often proceeds through the formation of 4-acetylbiphenyl (B160227).

Synthesis of Felbinac via the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones to the corresponding thioamides, which can then be hydrolyzed to carboxylic acids.[6][7] This pathway is particularly relevant for the synthesis of Felbinac from 4-acetylbiphenyl.

Experimental Protocol: Synthesis of Felbinac from 4-Acetylbiphenyl

Step 1: Willgerodt-Kindler Reaction to form the Thioamide Intermediate

Materials:

-

4-Acetylbiphenyl

-

Sulfur

-

Pyridine (as solvent)

Procedure:

-

In a round-bottom flask, combine 4-acetylbiphenyl (1.0 equivalent), sulfur (2.0-3.0 equivalents), and morpholine (2.0-3.0 equivalents) in pyridine.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

-

Wash the organic layer with dilute acid (e.g., 1M HCl), followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude thioamide intermediate.

-

Purify the intermediate by column chromatography or recrystallization.

Step 2: Hydrolysis of the Thioamide to Felbinac

Materials:

-

Thioamide intermediate from Step 1

-

Aqueous sodium hydroxide (B78521) or sulfuric acid

-

Hydrochloric acid (for acidification)

Procedure:

-

To the thioamide intermediate, add an excess of aqueous sodium hydroxide or sulfuric acid.

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

If basic hydrolysis was performed, acidify the mixture with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

If acidic hydrolysis was used, the product may precipitate upon cooling.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude Felbinac from a suitable solvent (e.g., ethanol/water) to obtain the pure product.[8]

Quantitative Data for Felbinac Synthesis:

| Starting Material | Key Reaction | Overall Yield (%) | Purity (%) | Reference(s) |

| Biphenyl (via 4-acetylbiphenyl) | Willgerodt-Kindler | 75-80 | >99 | [9] |

| Biphenylacetonitrile | Hydrolysis | 96.2 | >99.8 | [8] |

Other Pharmaceutical Applications

While the synthesis of Felbinac is a prominent example, the benzophenone core, for which 4-Benzoylbiphenyl is a key precursor, is found in other pharmaceuticals. The synthesis of these compounds often involves multi-step processes where a benzophenone derivative is a key intermediate.

-